molecular formula C28H19NO B15332996 N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine

N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine

Cat. No.: B15332996
M. Wt: 385.5 g/mol
InChI Key: XJBIBIILJCLVHN-UHFFFAOYSA-N
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Description

N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine is a polycyclic aromatic amine characterized by a naphthobenzofuran core fused with a biphenyl-4-amine substituent. This compound’s extended π-conjugated system and amine functionality make it a candidate for applications in materials science and medicinal chemistry. Its structural uniqueness lies in the combination of a rigid naphthobenzofuran scaffold and a flexible biphenylamine moiety, which distinguishes it from related compounds discussed below.

Properties

Molecular Formula

C28H19NO

Molecular Weight

385.5 g/mol

IUPAC Name

N-(4-phenylphenyl)naphtho[1,2-b][1]benzofuran-9-amine

InChI

InChI=1S/C28H19NO/c1-2-6-19(7-3-1)20-10-13-22(14-11-20)29-23-15-17-25-26-16-12-21-8-4-5-9-24(21)28(26)30-27(25)18-23/h1-18,29H

InChI Key

XJBIBIILJCLVHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C5=C(O4)C6=CC=CC=C6C=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine typically involves a multi-step process. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans. This process involves the photocyclization of the hexatriene system followed by the aromatization of the benzene ring through the elimination of a water molecule . The starting materials for this synthesis are often prepared via a three-component condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply. The use of metal complex catalysis is common in the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes reactions where an atom or group of atoms in the compound is replaced by another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydro derivatives.

Scientific Research Applications

N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Naphtho[1,2-b]furan-4,5-dione Derivatives (TB Series)

Compounds TB1–TB6 () share the naphtho[1,2-b]furan core but differ in substituents and functional groups. These analogs are oxygen-containing derivatives (e.g., methoxy, nitro, or formyl groups) rather than amine-bearing structures. Key differences include:

Table 1: Physical Properties of TB Series vs. Target Compound
Compound Core Structure Substituent Yield (%) Melting Point (°C) Key Functional Group
TB1 () Naphtho[1,2-b]furan-4,5-dione 4-Methoxyphenoxy 34 112–113 Methoxy
TB4 () Naphtho[1,2-b]furan-4,5-dione 4-Nitrophenoxy 48 205–206 Nitro
TB6 () Naphtho[1,2-b]furan-4,5-dione 4-Formylphenoxy 30 212–213 Aldehyde
Target Compound Naphtho[1,2-b]benzofuran Biphenyl-4-amine N/A N/A Amine

Key Observations :

  • The TB series exhibits lower yields (30–48%) compared to typical amine syntheses, suggesting that oxygen-based substituents may introduce steric or electronic challenges during synthesis .
  • Melting points for TB analogs correlate with substituent polarity; nitro (TB4) and aldehyde (TB6) groups increase melting points due to enhanced intermolecular interactions .
  • The absence of amine functionality in the TB series limits direct pharmacological comparisons, but their cytotoxicity profiles (if studied) could provide indirect insights into the role of the naphthofuran core in bioactivity.

Core Structure Variants: Fluorene-Based Amines

N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine () shares a biphenyl-amine substituent but replaces the naphthobenzofuran core with a dimethylfluorene system.

Table 2: Core Structure Comparison
Compound () Core Structure Substituent Key Applications
Fluorene-based amine 9,9-Dimethylfluorene Biphenyl-4-amine Chemical research, material science
Target Compound Naphtho[1,2-b]benzofuran Biphenyl-4-amine Potential applications inferred from structural analogs

Key Observations :

  • Both compounds are used in amine reactivity studies, but the naphthobenzofuran core’s fused heterocyclic system may enable unique electronic interactions in catalysis or sensing applications .

Functional Group Comparisons: Amine vs. Oxygen-Based Substituents

The target compound’s amine group distinguishes it from oxygenated analogs (e.g., TB series). Amines typically exhibit:

  • Higher Basicity : Facilitates protonation in acidic environments, enhancing solubility in polar solvents.
  • Versatile Reactivity : Enables participation in Schiff base formation or coordination chemistry, unlike ether or ester groups in TB compounds.

Research Implications and Gaps

  • Synthetic Challenges : The TB series’ moderate yields suggest that introducing amine groups to the naphthobenzofuran core may require optimized conditions (e.g., catalysts or protecting groups) .
  • Biological Activity : While TB analogs were synthesized for cytotoxicity studies, the target compound’s bioactivity remains unexplored in the provided evidence.
  • Material Science Potential: The fluorene-based amine’s applications in material research () imply that the target compound’s extended conjugation could merit investigation in organic electronics .

Biological Activity

N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound has garnered interest in medicinal chemistry and organic electronics due to its promising pharmacological properties, particularly in anticancer research.

Chemical Structure and Properties

The compound's chemical formula is C28H19NC_{28}H_{19}N with a molecular weight of 385.46 g/mol. Its structure features a naphtho[1,2-b]benzofuran core substituted with a biphenyl group, which contributes to its electronic properties and biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, especially anticancer properties. The naphthofuranoquinone core is particularly noted for its ability to interact with cellular mechanisms involved in cancer progression.

Anticancer Properties

Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism of action often involves the interaction with specific proteins or enzymes that regulate cancer pathways. For instance:

  • Apoptosis Induction : The compound has been reported to trigger programmed cell death in cancer cells, which is crucial for effective cancer therapy.
  • Tumor Growth Inhibition : In vitro studies demonstrate a reduction in cell proliferation rates in the presence of this compound.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound. Below are summarized findings from key research articles:

StudyFindings
Identified significant anticancer activity through apoptosis induction in breast cancer cell lines.
Demonstrated inhibition of specific kinases involved in cancer cell signaling pathways.
Explored structural modifications to enhance solubility and bioavailability without compromising efficacy.

The biological activity of this compound can be attributed to its ability to bind to various biological targets:

  • Protein Kinase Inhibition : The compound has been shown to inhibit protein kinases that play a role in cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.

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